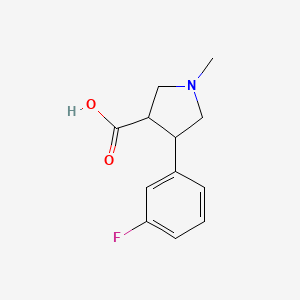
4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 3-fluorophenylboronic acid with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Cyano-3-fluorophenylboronic acid
Comparison: 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both a fluorophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications .
Biological Activity
4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as an intermediate in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H14FNO2
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Its structural similarity to neurotransmitters suggests that it may act as a modulator or antagonist at specific receptor sites, potentially influencing pathways related to mood regulation, cognition, and neuroprotection.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine-3-carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown moderate cytotoxicity against cell lines such as A549 (lung cancer) and MGC-803 (gastric cancer) .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 15 | |
| MGC-803 | 20 | |
| Bel-7404 | 18 |
Neurological Effects
The compound's potential in neurological applications is underscored by its ability to modulate neurotransmitter systems. Research indicates that related compounds can influence dopaminergic and serotonergic pathways, which are critical in the treatment of depression and anxiety disorders .
Study on Neurotransmitter Modulation
A study evaluated the effects of various pyrrolidine derivatives on serotonin receptors. The findings suggested that modifications at the phenyl ring significantly affect receptor affinity and selectivity. Specifically, the introduction of the fluorine atom enhanced binding affinity at the serotonin transporter, indicating a potential for developing antidepressant medications .
Cytotoxicity Assessment
In another study, researchers synthesized several analogs of this compound and assessed their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications could enhance cytotoxicity while maintaining selectivity for cancer cells over normal cells .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-14-6-10(11(7-14)12(15)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,15,16) |
InChI Key |
NSQXKHFRWPYZGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















